Product packaging for Chloro(diethyl)(phenylsulfanyl)silane(Cat. No.:CAS No. 62474-46-8)

Chloro(diethyl)(phenylsulfanyl)silane

Cat. No.: B14521290
CAS No.: 62474-46-8
M. Wt: 230.83 g/mol
InChI Key: VDJNJANIFATWET-UHFFFAOYSA-N
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Description

Chloro(diethyl)(phenylsulfanyl)silane is a multifunctional organosilicon compound that integrates a hydrolytically reactive chlorosilyl group, two ethyl substituents, and a phenylsulfanyl moiety into a single molecule. This unique structure makes it a valuable reagent for researchers, particularly in surface modification and polymer functionalization. The chloride ligand is a prime site for nucleophilic substitution or hydrolysis, allowing the molecule to anchor onto various inorganic surfaces such as silica, metals, and metal oxides, thereby modifying their surface properties . Concurrently, the phenylsulfanyl (thioether) group can act as a ligand in metal-catalyzed reactions or be utilized in the synthesis of novel thioether-functionalized polymers and hybrid materials . This combination of features provides a powerful tool for designing advanced materials with tailored interfacial characteristics, chemical resistance, and thermal stability, much like other high-performance polymers that benefit from aromatic and sulfur-containing structures . As a specialized synthetic intermediate, this compound can be employed to introduce silicon and sulfur functionalities into larger molecular architectures, facilitating the development of new catalysts, ligands, and monomers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, as chlorosilanes are typically moisture-sensitive and may react vigorously with water, releasing hydrogen chloride . It should be stored under an inert atmosphere, such as argon or nitrogen, and in a cool, dark place to maintain its stability and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClSSi B14521290 Chloro(diethyl)(phenylsulfanyl)silane CAS No. 62474-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62474-46-8

Molecular Formula

C10H15ClSSi

Molecular Weight

230.83 g/mol

IUPAC Name

chloro-diethyl-phenylsulfanylsilane

InChI

InChI=1S/C10H15ClSSi/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

VDJNJANIFATWET-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(SC1=CC=CC=C1)Cl

Origin of Product

United States

Theoretical and Computational Investigations of Chloro Diethyl Phenylsulfanyl Silane and Analogs

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of molecules like Chloro(diethyl)(phenylsulfanyl)silane are fundamental to understanding their reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for such investigations.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using hybrid functionals such as B3LYP, can provide accurate predictions of molecular geometry, including bond lengths and angles.

In analogous organosilicon compounds, the silicon atom typically adopts a tetrahedral geometry. For this compound, it is expected that the Si-C, Si-S, and Si-Cl bond lengths and the angles between them would be consistent with those observed in similar structures. The electronic properties, such as the dipole moment and polarizability, are also accessible through DFT calculations and are influenced by the electronegativity of the substituent atoms (Cl, S, and the ethyl and phenyl groups).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For compounds containing both phenyl and sulfur moieties, the HOMO is often localized on the sulfur atom and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, may be distributed among the silicon and chlorine atoms, suggesting these are potential sites for nucleophilic attack. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogs (eV)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-6.5 to -7.5-0.5 to -1.55.0 to 7.0
Triethyl(phenylsulfanyl)silane-6.0 to -7.00.0 to -1.05.0 to 7.0
Dichlorodiethylsilane (B155513)-8.0 to -9.0-1.0 to -2.06.0 to 8.0

Note: These values are hypothetical and based on trends observed in similar compounds. Actual values would require specific DFT calculations.

Mulliken Charge Distribution and Bonding Characteristics

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, providing insight into the distribution of electron density. In this compound, the silicon atom is expected to carry a significant positive charge due to its bonds with the more electronegative chlorine and sulfur atoms. The chlorine atom will exhibit a substantial negative charge, while the sulfur atom will also be negatively charged, though to a lesser extent. The carbon atoms of the ethyl and phenyl groups will have smaller, varied charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other polar molecules.

Table 2: Hypothetical Mulliken Charge Distribution for this compound

AtomMulliken Charge (a.u.)
Si+0.8 to +1.2
Cl-0.6 to -0.9
S-0.4 to -0.7
C (ethyl, alpha)-0.2 to -0.4
C (ethyl, beta)-0.1 to -0.3
C (phenyl, ipso)+0.1 to +0.3

Note: These values are hypothetical and based on trends observed in similar compounds. Actual values would require specific computational analysis.

Mechanistic Probing Through Computational Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally.

Elucidation of Reaction Pathways and Energy Barriers

The synthesis of this compound likely involves the reaction of a chlorosilane with thiophenol or a related sulfur-containing reagent. Computational studies on analogous reactions, such as the silylation of alcohols and thiols, have provided detailed mechanistic insights. These reactions typically proceed through a nucleophilic attack of the sulfur atom on the silicon center, leading to the displacement of a leaving group.

DFT calculations can be used to map out the entire reaction pathway, identifying the transition state structures and calculating the associated activation energy barriers. For the formation of this compound, a key reaction would be the reaction of dichlorodiethylsilane with thiophenol. The energy barrier for this reaction would provide information about the reaction rate. Computational studies on similar systems have shown that such reactions can be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate.

Impact of Heteroatoms on Silicon Reactivity

While general principles regarding the effect of heteroatoms like sulfur on the reactivity of silicon centers are established, specific computational studies quantifying this impact for this compound are not found in the scientific literature. Such studies would typically involve calculating and comparing the electronic properties and reaction energetics of this compound with related silanes lacking the phenylsulfanyl group.

Prediction and Understanding of Reactivity and Selectivity

Predicting the reactivity and selectivity of this compound would require specific theoretical models and computational data that are currently unavailable.

Correlation Between Structure and Reactivity

A quantitative correlation between the structure of this compound and its reactivity would necessitate computational data such as bond lengths, bond angles, and atomic charges, which have not been specifically calculated and published for this molecule.

Prediction of Stereochemical Outcomes in Transformations

Theoretical predictions of stereochemical outcomes for reactions involving this compound are contingent on detailed computational modeling of transition states and reaction pathways. In the absence of such studies, any discussion on this topic would be purely speculative.

Conclusion and Future Research Directions

Current State of Academic Research on Chloro(diethyl)(phenylsulfanyl)silane and Related Compounds

Direct academic research focusing exclusively on this compound is sparse. However, the broader class of organosilicon-sulfur compounds, which encompasses this molecule, is an active area of investigation. Research into related compounds such as silyl (B83357) sulfides and chlorosilanes provides a foundation for understanding the potential characteristics and behavior of this compound. The study of organosilicon compounds is a mature field, with extensive literature on their synthesis and reactions. Similarly, organosulfur chemistry is a well-established discipline. The intersection of these two fields, in the form of compounds containing silicon-sulfur bonds, continues to be an area of interest for synthetic and materials chemists.

Emerging Trends and Advanced Concepts in Organosilicon-Sulfur Chemistry

The field of organosilicon-sulfur chemistry is witnessing several emerging trends. One significant area is the development of novel synthetic methodologies that offer greater control over the formation of silicon-sulfur bonds. This includes the use of new catalysts and reagents to improve reaction efficiency and selectivity.

Another burgeoning area is the application of organosilicon-sulfur compounds in materials science. These compounds are being explored as precursors for advanced materials with unique optical, electronic, and thermal properties. For instance, polymers incorporating silicon and sulfur in their backbone are being investigated for applications in electronics and photonics.

Furthermore, there is a growing interest in the biological activities of organosilicon-sulfur compounds. While still a nascent field, preliminary studies suggest that some of these compounds may possess interesting pharmacological properties, opening up new avenues for drug discovery.

Unexplored Research Avenues and Potential Challenges in Synthesis, Reactivity, and Application

The limited information available on this compound itself highlights a significant unexplored research avenue. A systematic study of its synthesis, characterization, and reactivity would be a valuable contribution to the field of organosilicon-sulfur chemistry.

Synthesis: A key challenge in the synthesis of this compound and related compounds is the selective formation of the silicon-sulfur bond in the presence of other reactive functional groups. Developing synthetic routes that are both high-yielding and scalable remains an important goal.

Reactivity: The reactivity of the silicon-chlorine and silicon-sulfur bonds in this compound presents opportunities for further investigation. Understanding the competitive reactivity of these two sites towards various nucleophiles and electrophiles would provide valuable insights into its synthetic utility.

Application: The potential applications of this compound are largely unexplored. Based on the properties of related compounds, it could potentially be used as a reagent in organic synthesis, a building block for polymers, or a surface modification agent. However, extensive research is needed to validate these potential applications.

A significant challenge in the broader field of organosilicon-sulfur chemistry is the often unpleasant odor associated with many sulfur-containing compounds, which can pose practical difficulties in their handling and application.

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